![molecular formula C24H33N5O3 B11545785 N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)

N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

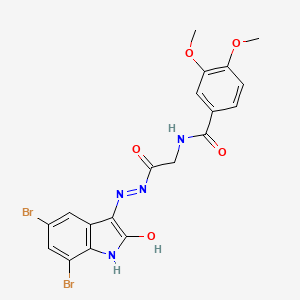

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.

Introduction of the bis(2-methylpropyl)amino group: This step involves the reaction of the nitrophenyl intermediate with bis(2-methylpropyl)amine under controlled conditions.

Formation of the acetohydrazide moiety: This involves the reaction of the intermediate with hydrazine derivatives to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methyliden]-2-[(3-methylphenyl)amino]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrophenylgruppe kann unter starken oxidierenden Bedingungen oxidiert werden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit einem Palladium- oder Platinkatalysator.

Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Bildung von Nitroderivaten oder Carbonsäuren.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von halogenierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen oder als Sonde in biochemischen Assays.

Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften, wie antimikrobielle oder Antikrebsaktivität.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien oder als Bestandteil chemischer Produktionsprozesse.

Wirkmechanismus

Der Wirkmechanismus von N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methyliden]-2-[(3-methylphenyl)amino]acetohydrazid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit bestimmten Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung biochemischer Pfade führt. Die Nitrophenylgruppe kann eine Rolle bei ihrer Reaktivität spielen, während die Bis(2-methylpropyl)aminogruppe ihre Bindungsaffinität zu molekularen Zielstrukturen beeinflussen kann.

Wirkmechanismus

The mechanism of action of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group may play a role in its reactivity, while the bis(2-methylpropyl)amino group may influence its binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methyliden]-2-[(4-methylphenyl)amino]acetohydrazid: Ähnliche Struktur mit einer anderen Position der Methylgruppe.

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methyliden]-2-[(3-chlorophenyl)amino]acetohydrazid: Ähnliche Struktur mit einem Chlorsubstituenten anstelle einer Methylgruppe.

Einzigartigkeit

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methyliden]-2-[(3-methylphenyl)amino]acetohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C24H33N5O3 |

|---|---|

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3-methylanilino)acetamide |

InChI |

InChI=1S/C24H33N5O3/c1-17(2)15-28(16-18(3)4)23-10-9-22(29(31)32)12-20(23)13-26-27-24(30)14-25-21-8-6-7-19(5)11-21/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+ |

InChI-Schlüssel |

IZCMOHOIKBYKCW-LGJNPRDNSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |

Kanonische SMILES |

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B11545704.png)

![2-(N-[3-(Trifluoromethyl)phenyl]benzenesulfonamido)-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B11545718.png)

![N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)

![pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11545732.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545738.png)

![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)

![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)

![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)

![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

![2-Methyl-11H-indeno[1,2-b]quinoxaline](/img/structure/B11545794.png)

![Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)